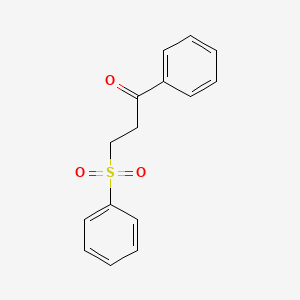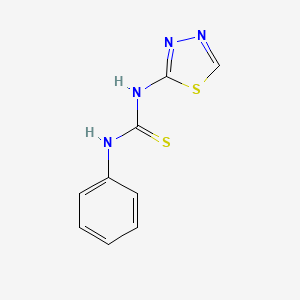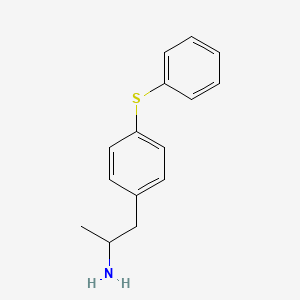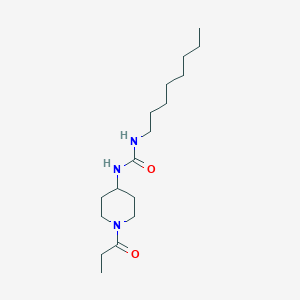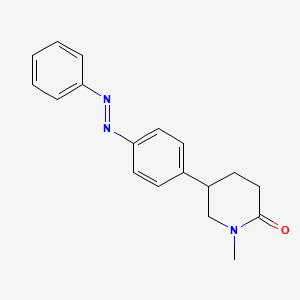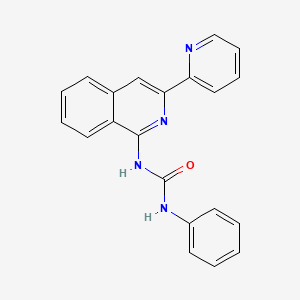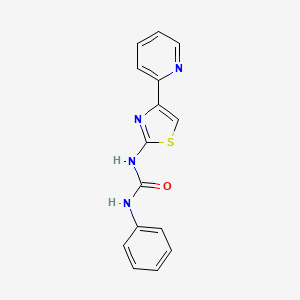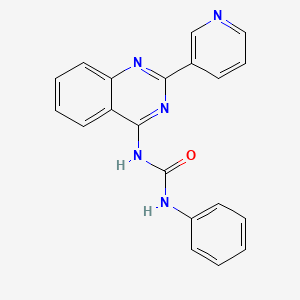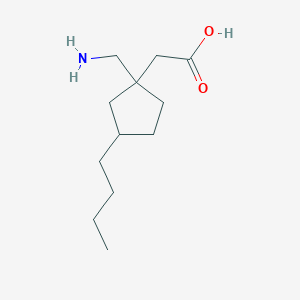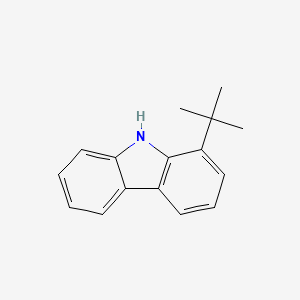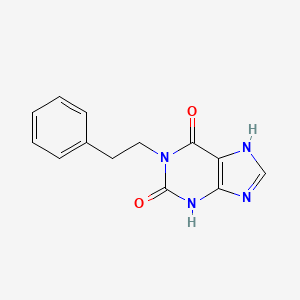
1-Phenethyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-3,7-dihydro-purine-2,6-dione is a chemical compound belonging to the purine family. It is structurally characterized by a purine ring substituted with a phenethyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of purine derivatives with phenethyl halides under basic conditions. A common method includes the use of sodium ethoxide in ethanol, followed by refluxing with N,N-dimethylformamide dimethyl acetal and subsequent reaction with phenethyl bromide in the presence of potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding purine-2,6-dione derivatives.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenethyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-Phenethyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other purine derivatives and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of enzymes like sirtuins, which play a role in various physiological processes, including inflammation, diabetes, and neurodegeneration . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Similar Compounds:
Xanthine: A purine base found in human tissues and fluids, involved in purine degradation.
Caffeine: A methylxanthine derivative with stimulant properties.
Theobromine: Another methylxanthine found in cocoa, with mild stimulant effects.
Uniqueness: this compound is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties. Unlike other purine derivatives, it exhibits potent inhibitory activity against certain enzymes, making it valuable in therapeutic research and drug development .
Eigenschaften
Molekularformel |
C13H12N4O2 |
|---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
1-(2-phenylethyl)-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c18-12-10-11(15-8-14-10)16-13(19)17(12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,19) |
InChI-Schlüssel |
WZIAGOQSFXTMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=O)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



